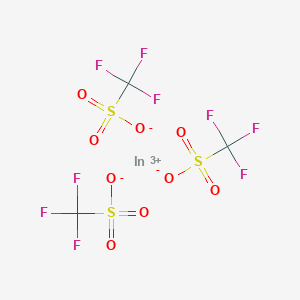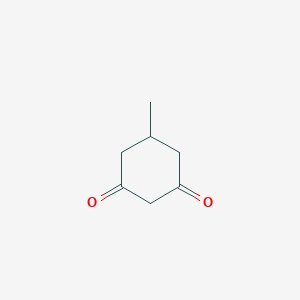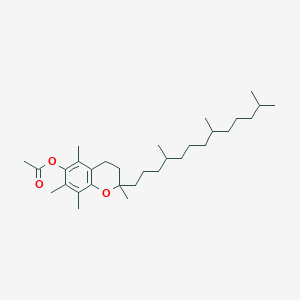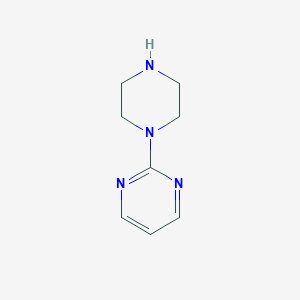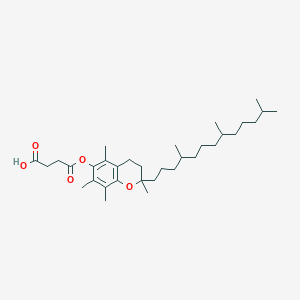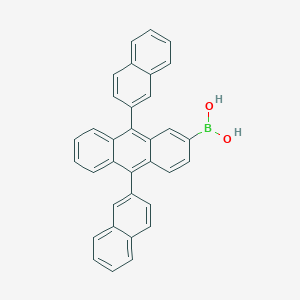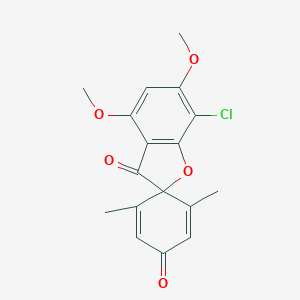
2'-Demethoxy-2'-methyldehydrogriseofulvin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-Demethoxy-2'-methyldehydrogriseofulvin (DMMDG) is a natural compound derived from the fungus Penicillium griseofulvum. It is a member of the griseofulvin family, which has been widely studied for its antifungal properties. In recent years, DMMDG has gained attention for its potential use in scientific research due to its unique chemical structure and biological properties.
Mechanism Of Action
The mechanism of action of 2'-Demethoxy-2'-methyldehydrogriseofulvin is not fully understood, but it is thought to involve the inhibition of microtubule formation. Microtubules are important structures in cells that are involved in a variety of cellular processes, including cell division and intracellular transport. By inhibiting microtubule formation, 2'-Demethoxy-2'-methyldehydrogriseofulvin may disrupt the normal functioning of cells, leading to its biological effects.
Biochemical And Physiological Effects
2'-Demethoxy-2'-methyldehydrogriseofulvin has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of fungal cells, as well as cancer cells. It has also been shown to have anti-inflammatory effects, which may be useful in treating a variety of inflammatory conditions. Additionally, 2'-Demethoxy-2'-methyldehydrogriseofulvin has been shown to have neuroprotective effects, which may make it a valuable tool in treating neurological disorders.
Advantages And Limitations For Lab Experiments
2'-Demethoxy-2'-methyldehydrogriseofulvin has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized from griseofulvin. It has a unique chemical structure and biological profile, making it a valuable tool for studying cellular processes and disease mechanisms. However, 2'-Demethoxy-2'-methyldehydrogriseofulvin also has limitations. It is not as well-studied as other compounds, and its mechanism of action is not fully understood. Additionally, it may have off-target effects that could complicate experimental results.
Future Directions
There are several future directions for research on 2'-Demethoxy-2'-methyldehydrogriseofulvin. One area of interest is its potential use in treating neurological disorders. 2'-Demethoxy-2'-methyldehydrogriseofulvin has been shown to have neuroprotective effects, and further research could explore its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease. Additionally, 2'-Demethoxy-2'-methyldehydrogriseofulvin could be studied for its potential use in combination with other compounds, such as chemotherapy drugs, to enhance their effectiveness. Finally, further research could explore the mechanism of action of 2'-Demethoxy-2'-methyldehydrogriseofulvin and its potential use as a tool for studying cellular processes.
Synthesis Methods
2'-Demethoxy-2'-methyldehydrogriseofulvin can be synthesized from griseofulvin through a series of chemical reactions. The process involves the removal of a methoxy group and the addition of a methyl group to the 2'-position of the molecule. The resulting compound has a different chemical and biological profile than griseofulvin, making it a valuable tool for scientific research.
Scientific Research Applications
2'-Demethoxy-2'-methyldehydrogriseofulvin has been used in a variety of scientific research applications due to its unique properties. It has been shown to have antifungal, anticancer, and anti-inflammatory effects. It has also been studied for its potential use in treating Alzheimer's disease and other neurological disorders.
properties
CAS RN |
127321-47-5 |
|---|---|
Product Name |
2'-Demethoxy-2'-methyldehydrogriseofulvin |
Molecular Formula |
C17H15ClO5 |
Molecular Weight |
334.7 g/mol |
IUPAC Name |
7-chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohexa-2,5-diene]-1',3-dione |
InChI |
InChI=1S/C17H15ClO5/c1-8-5-10(19)6-9(2)17(8)16(20)13-11(21-3)7-12(22-4)14(18)15(13)23-17/h5-7H,1-4H3 |
InChI Key |
YSXFOJNCGPZFFU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C |
Canonical SMILES |
CC1=CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C |
synonyms |
2'-demethoxy-2'-methyldehydrogriseofulvin 2-DMMGF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



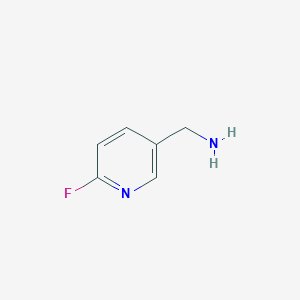
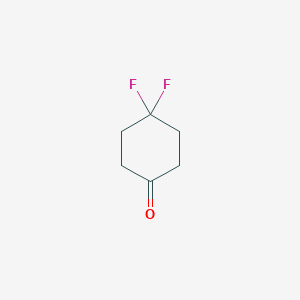
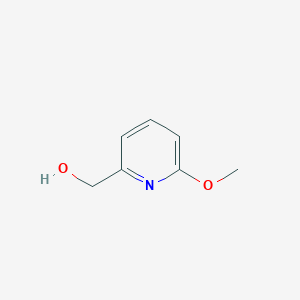

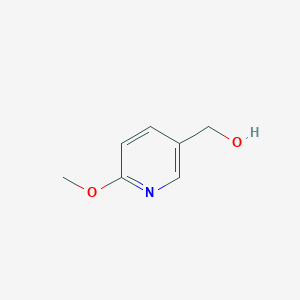
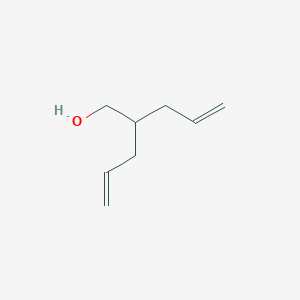
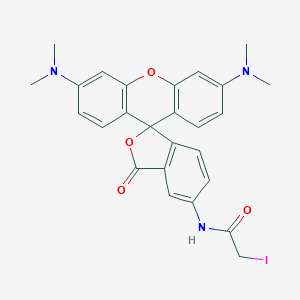
![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)
